molecular formula C11H10N2OS B10885492 5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde CAS No. 117953-14-7

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

Cat. No.: B10885492
CAS No.: 117953-14-7
M. Wt: 218.28 g/mol
InChI Key: JLLWHWZULBAOQY-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a sulfanylidene (S=) group at position 3, a methyl group at position 5, a phenyl ring at position 2, and a carbaldehyde moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal and materials chemistry.

Properties

CAS No.

117953-14-7

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

JLLWHWZULBAOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with sulfur-containing reagents. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at elevated temperatures (90-100°C) to introduce the carbaldehyde group . Another method involves the use of formaldehyde and sulfur-containing reagents to achieve the desired sulfanyl substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to scale up the production efficiently. The use of green chemistry principles, such as solvent-free reactions and metal-free catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carbaldehyde group can undergo reactions with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Position 3 Group Position 5 Group Key Properties
Target Compound Sulfanylidene Methyl High electron withdrawal, planar geometry
5-(3-Chlorophenylsulfanyl) Analog Sulfanyl Trifluoromethyl Moderate electron withdrawal, steric bulk
3-Methyl-5-phenoxy Analog Phenoxy Electron donation, increased steric hindrance

Biological Activity

5-Methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The compound features a pyrazole ring with a formyl group and a sulfanylidene moiety , contributing to its distinct reactivity and biological profile. The methyl group at the 5-position and the phenyl group at the 2-position further enhance its chemical diversity, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate carbonyl precursors.
  • Introduction of Functional Groups : Employing methods to add the sulfanylidene and formyl groups.
  • Optimization : Adjusting reaction conditions to maximize yield and purity.

Biological Activities

Research indicates that compounds with pyrazole cores exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole can inhibit various bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds similar to 5-methyl-2-phenyl-3-sulfanylidene have demonstrated significant anti-inflammatory properties.
  • Antitumor Activity : Certain pyrazole derivatives have been evaluated for their potential in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibition against Bacillus subtilis, E. coli, and fungi like Aspergillus niger .
Anti-inflammatoryComparable efficacy to dexamethasone in reducing TNF-α and IL-6 levels .
AntitumorPromising results in inhibiting tumor cell proliferation in vitro .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers. Compounds showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory properties .
  • Antimicrobial Testing : Research involving the testing of various pyrazole derivatives against multiple bacterial strains highlighted their effectiveness compared to standard antibiotics. For example, one derivative exhibited over 90% inhibition against Mycobacterium tuberculosis .
  • Cancer Research : Investigations into the cytotoxic effects of pyrazole derivatives revealed that certain compounds could significantly reduce cell viability in cancer cell lines, suggesting their potential as anticancer agents .

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